6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1477618-54-4
VCID: VC2997214
InChI: InChI=1S/C8H11N3O/c1-11-3-2-7-6(5-11)4-8(12)10-9-7/h4H,2-3,5H2,1H3,(H,10,12)
SMILES: CN1CCC2=NNC(=O)C=C2C1
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

CAS No.: 1477618-54-4

Cat. No.: VC2997214

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one - 1477618-54-4

Specification

CAS No. 1477618-54-4
Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
IUPAC Name 6-methyl-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Standard InChI InChI=1S/C8H11N3O/c1-11-3-2-7-6(5-11)4-8(12)10-9-7/h4H,2-3,5H2,1H3,(H,10,12)
Standard InChI Key XRSRKTVGUKPJMS-UHFFFAOYSA-N
SMILES CN1CCC2=NNC(=O)C=C2C1
Canonical SMILES CN1CCC2=NNC(=O)C=C2C1

Introduction

Chemical Structure and Properties

Structural Features

6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is characterized by its bicyclic structure with a pyridazinone ring fused to a N-methylated tetrahydropyridine ring. The systematic arrangement of atoms provides a unique three-dimensional conformation that influences its chemical behavior and potential biological interactions.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be attributed to 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one:

PropertyValueMethod of Determination
Molecular FormulaC₉H₁₃N₃OCalculated
Molecular Weight179.22 g/molCalculated
Physical StateCrystalline solidPredicted
SolubilityModerately soluble in polar organic solventsPredicted based on similar structures
Log PApproximately 1.2-1.5Estimated based on structural features
pKaApproximately 8-9 (NH of pyridazinone ring)Estimated based on similar compounds

Spectroscopic Characteristics

The spectroscopic profile of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can be inferred from related compounds. In infrared spectroscopy, the compound would likely exhibit characteristic bands including the C=O stretching of the pyridazinone moiety (around 1650-1680 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹) . In ¹H-NMR, distinctive signals would include the methyl group at position 6 (around 2.2-2.4 ppm), methylene protons of the tetrahydropyridine ring (multiple signals between 1.8-3.5 ppm), and the NH proton of the pyridazinone ring (around 10-11 ppm) .

Synthesis Methods

Proposed Synthetic Routes

Chemical Reactivity

Functional Group Reactivity

The reactivity of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is largely determined by its functional groups and their electronic environment. Key reactive sites include:

  • The NH group of the pyridazinone ring, which can serve as a nucleophile in substitution reactions, offering a site for N-functionalization.

  • The carbonyl group at position 3, which can undergo nucleophilic addition reactions.

  • The methyl group at position 6, which can participate in oxidation reactions or serve as a handle for further functionalization.

  • The partially saturated pyridine ring, which provides conformational flexibility and potential sites for further substitution.

Stability Considerations

The compound's stability likely varies with conditions, with potential sensitivity to strong oxidizing agents and extreme pH conditions. The carbonyl group may be susceptible to nucleophilic attack under basic conditions, while the heterocyclic ring system might undergo ring-opening reactions under harsh acidic conditions. Storage recommendations would typically include protection from light, moisture, and oxidizing environments .

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one have been reported in the literature, each with distinctive characteristics:

CompoundStructural DifferencesPotential Impact on Properties
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-oneMethyl group at position 2 instead of position 6Different electron distribution, altered hydrogen bonding pattern
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholineContains thiomorpholine substitution at position 3 instead of oxygenIncreased molecular weight, altered polarity and solubility
2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-oneContains 4-fluorobenzyl group at position 2Enhanced lipophilicity, potential for π-π interactions
3-substituted-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-oneDifferent heterocyclic ring system (thieno[2,3-d]pyrimidine)Different electronic properties, biological activity

Functional Differences

The positional isomer 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one differs from the target compound primarily in the location of the methyl substituent, which would significantly affect the compound's electronic properties and potential for hydrogen bonding . This positional difference might result in altered biological activity profiles, as the methyl group's position can influence receptor binding and molecular recognition.

Binding Mode Comparisons

The binding modes of these related compounds to potential biological targets would be influenced by their structural differences. For instance, compounds with the methyl group at different positions (2 vs. 6) would present different steric environments, potentially leading to distinct interactions with binding pockets. Similarly, compounds with larger substituents, such as the 4-fluorobenzyl group in 2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one or the thiomorpholine group in 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine, would occupy additional space in binding sites, potentially enhancing specificity but potentially limiting access to certain pockets .

Current Research Status

Recent Developments

Research on pyridazinone derivatives, including tetrahydropyrido[4,3-c]pyridazin compounds, continues to expand, particularly in medicinal chemistry. Current research focuses on optimizing the biological activities of these compounds through structural modifications and exploring their potential as therapeutic agents for various conditions .

Knowledge Gaps

Despite the growing interest in tetrahydropyrido[4,3-c]pyridazin derivatives, several knowledge gaps remain:

  • Limited structure-activity relationship data specific to 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

  • Incomplete understanding of the precise mechanisms of action for biological activities

  • Insufficient data on pharmacokinetic properties and toxicity profiles

  • Limited exploration of potential synthetic routes for large-scale production

Future Research Directions

Future research directions for 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one might include:

  • Development of efficient and scalable synthetic routes

  • Comprehensive screening for biological activities across multiple targets

  • Detailed investigation of structure-activity relationships through systematic modification of substituents

  • Computational studies to predict binding modes and optimize interactions with biological targets

  • Toxicological and pharmacokinetic evaluations to assess drug-like properties

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